2-(3-Bromo-2-fluorophenyl)propanoic acid
CAS No.:
Cat. No.: VC13517535
Molecular Formula: C9H8BrFO2
Molecular Weight: 247.06 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H8BrFO2 |
|---|---|
| Molecular Weight | 247.06 g/mol |
| IUPAC Name | 2-(3-bromo-2-fluorophenyl)propanoic acid |
| Standard InChI | InChI=1S/C9H8BrFO2/c1-5(9(12)13)6-3-2-4-7(10)8(6)11/h2-5H,1H3,(H,12,13) |
| Standard InChI Key | LQTCWMJGZSGOGG-UHFFFAOYSA-N |
| SMILES | CC(C1=C(C(=CC=C1)Br)F)C(=O)O |
| Canonical SMILES | CC(C1=C(C(=CC=C1)Br)F)C(=O)O |
Introduction
Overview of the Compound
2-(3-Bromo-2-fluorophenyl)propanoic acid is an organic compound with the molecular formula . It belongs to the class of substituted propanoic acids, characterized by a phenyl ring with bromine and fluorine substituents. This compound has diverse applications in research and industry due to its unique chemical structure and reactivity.
Laboratory Synthesis
The synthesis of 2-(3-Bromo-2-fluorophenyl)propanoic acid typically involves:
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Bromination: A precursor, such as 2-fluorophenylpropanoic acid, is brominated using bromine in the presence of a catalyst.
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Reaction Conditions: Controlled temperatures and solvents are used to ensure selective substitution at the desired position on the phenyl ring.
Industrial Production
Industrial-scale production employs advanced techniques like:
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Continuous Flow Reactors: For efficient bromination and fluorination.
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Purification Methods: Techniques such as crystallization or chromatography are used to achieve high purity.
Chemistry
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Used as a building block for synthesizing complex organic molecules.
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Serves as a precursor in halogenated aromatic compound synthesis.
Biology
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Investigated for potential antimicrobial and anticancer properties due to its halogenated structure.
Medicine
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Explored as a pharmaceutical intermediate, particularly in drug discovery efforts targeting halogen-substituted compounds.
Specialty Chemicals
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Utilized in producing materials with specific chemical or physical properties.
Mechanism of Action
The biological activity of this compound is influenced by:
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Halogen Substituents: Bromine and fluorine enhance reactivity and binding affinity to biological targets.
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Interactions with Cellular Pathways: The compound may modulate enzyme activity or disrupt cellular processes, contributing to its observed effects.
Comparison with Similar Compounds
| Compound | Differences in Structure | Potential Impact on Properties |
|---|---|---|
| 2-(3-Bromo-2-chlorophenyl)propanoic acid | Substitution of chlorine for fluorine | Alters reactivity and biological activity |
| 2-(3-Bromo-2-methylphenyl)propanoic acid | Methyl group replaces fluorine | Reduces electronegativity |
| 2-(3-Bromo-2-nitrophenyl)propanoic acid | Nitro group replaces fluorine | Increases polarity and potential activity |
Research Insights
Recent studies have highlighted:
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